molecular formula C9H3F3N2O3 B14559643 6-(Trifluoromethyl)quinoxaline-2,3,5(1H)-trione CAS No. 62083-31-2

6-(Trifluoromethyl)quinoxaline-2,3,5(1H)-trione

Cat. No.: B14559643
CAS No.: 62083-31-2
M. Wt: 244.13 g/mol
InChI Key: ICUXQMBLJPDIQP-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)quinoxaline-2,3,5(1H)-trione is a heterocyclic compound characterized by the presence of a quinoxaline core with a trifluoromethyl group at the 6-position and trione functionalities at the 2, 3, and 5 positions

Properties

CAS No.

62083-31-2

Molecular Formula

C9H3F3N2O3

Molecular Weight

244.13 g/mol

IUPAC Name

5-hydroxy-6-(trifluoromethyl)quinoxaline-2,3-dione

InChI

InChI=1S/C9H3F3N2O3/c10-9(11,12)3-1-2-4-5(6(3)15)14-8(17)7(16)13-4/h1-2,15H

InChI Key

ICUXQMBLJPDIQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C(=O)N=C2C(=C1C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)quinoxaline-2,3,5(1H)-trione typically involves the condensation of 2-nitroanilines with vicinal diols under transfer hydrogenative conditions. An iron-catalyzed one-pot synthesis method has been reported, where the tricarbonyl (η4-cyclopentadienone) iron complex catalyzes the oxidation of alcohols and the reduction of nitroarenes . This method is advantageous as it does not require external redox reagents or additional bases, and water is liberated as the sole byproduct.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and the use of environmentally benign reagents, are likely to be emphasized in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)quinoxaline-2,3,5(1H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.

Major Products: The major products formed from these reactions include quinoxaline N-oxides, aminoquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used.

Scientific Research Applications

6-(Trifluoromethyl)quinoxaline-2,3,5(1H)-trione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)quinoxaline-2,3,5(1H)-trione involves its interaction with cellular components, leading to various biological effects:

    Molecular Targets: The compound targets DNA and enzymes involved in cellular metabolism.

    Pathways Involved: It can induce the production of reactive oxygen species (ROS), leading to oxidative stress and DNA damage.

Comparison with Similar Compounds

Uniqueness: 6-(Trifluoromethyl)quinoxaline-2,3,5(1H)-trione is unique due to the combination of the trifluoromethyl group and trione functionalities, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the development of new materials and pharmaceuticals.

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